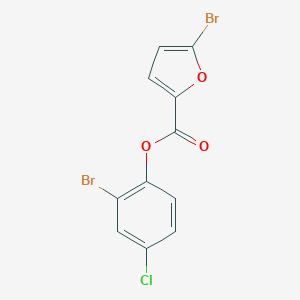

2-Bromo-4-chlorophenyl 5-bromo-2-furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H5Br2ClO3 |

|---|---|

Molecular Weight |

380.41 g/mol |

IUPAC Name |

(2-bromo-4-chlorophenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C11H5Br2ClO3/c12-7-5-6(14)1-2-8(7)17-11(15)9-3-4-10(13)16-9/h1-5H |

InChI Key |

YWEJBUXKFUUPCN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Br)OC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Optimization

In a typical procedure, 2-bromo-4-chlorophenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen atmosphere. 5-Bromo-2-furoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by pyridine (1.5 equiv) to scavenge HCl. The reaction mixture is stirred for 12–24 hours, with progress monitored via thin-layer chromatography (TLC; hexane/ethyl acetate 8:2).

Key Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Temperature | 0–5°C | Reduces side reactions |

| Molar Ratio (Phenol:Acyl Chloride) | 1:1.2 | Ensures complete conversion |

| Base | Pyridine | Neutralizes HCl, drives equilibrium |

Post-reaction, the mixture is washed with 5% HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

Purification and Analytical Validation

Column Chromatography

Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30). The target ester typically elutes at Rf = 0.4–0.5 (TLC; hexane/ethyl acetate 8:2).

Spectroscopic Characterization

-

1H NMR (CDCl₃, 400 MHz): Key signals include a singlet at δ 7.21 ppm (furan H-3), doublets at δ 7.45–7.62 ppm (aryl protons), and a downfield shift for the ester carbonyl (C=O) at δ 165–168 ppm in 13C NMR.

-

HPLC Purity : >95% achieved using a C18 column (acetonitrile/water 70:30, 1.0 mL/min, UV 254 nm).

Mitigation of Common Side Reactions

Di-Bromination and Hydrolysis

-

Di-Bromination : Occurs at elevated temperatures (>10°C) or with excess brominating agents. Controlled addition rates and low temperatures (0–5°C) suppress this.

-

Ester Hydrolysis : Anhydrous conditions and neutral pH during workup prevent cleavage of the ester bond.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acyl Chloride Route | 75–85 | ≥95 | High |

| Suzuki Cross-Coupling | 60–70 | 90–95 | Moderate |

The acyl chloride method remains superior for large-scale synthesis due to shorter reaction times and higher yields.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Bromo-4-chlorophenyl 5-bromo-2-furoate, and how can reaction efficiency be optimized?

- Methodology :

- Esterification : React 5-bromo-2-furoic acid with 2-bromo-4-chlorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Monitor progress via TLC or HPLC .

- Optimization : Adjust molar ratios (1:1.2 acid:phenol), use catalytic DMAP (4-dimethylaminopyridine), and maintain temperatures between 0–5°C to suppress side reactions. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Table :

| Reagent | Role | Optimal Ratio | Temperature |

|---|---|---|---|

| 5-Bromo-2-furoic acid | Substrate | 1.0 eq | 0–5°C |

| EDCI | Coupling agent | 1.5 eq | RT |

| DMAP | Catalyst | 0.1 eq | RT |

Q. How should researchers resolve discrepancies in purity assessments between HPLC and GC for halogenated aryl esters?

- Methodology :

- HPLC : Preferred for thermally labile compounds. Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.

- GC : Limited utility for high-molecular-weight esters due to decomposition at elevated temperatures. Validate with melting point analysis and H NMR integration .

Advanced Research Questions

Q. What crystallization techniques are effective for brominated aryl furoates, and how do intermolecular interactions influence crystal packing?

- Methodology :

- Slow Evaporation : Dissolve the compound in ethyl acetate/hexane (1:3) and allow slow solvent evaporation at 4°C.

- X-ray Crystallography : Analyze single crystals to identify Br···O halogen bonds (3.1–3.3 Å) and C–H···O hydrogen bonds, which stabilize the lattice. For example, 5-Bromo-2-(4-chlorophenyl) derivatives form centrosymmetric dimers via Br···O interactions .

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | |

| a, b, c (Å) | 7.3159, 10.3502, 12.4591 |

| α, β, γ (°) | 89.42, 78.31, 85.67 |

| -factor | 0.025 |

Q. How can labile intermediates in furoate synthesis be characterized to prevent decomposition?

- Methodology :

- Low-Temperature NMR : Acquire H and C spectra at –20°C in deuterated DMSO to stabilize reactive species.

- In-Situ IR : Monitor carbonyl stretching (1740–1720 cm) during reactions to detect intermediate acyloxyboron species .

Q. What storage conditions mitigate decomposition of bromo-chloro-phenyl derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.